(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine
Description
Historical Context of Bifunctional Furan-Morpholine Hybrid Compounds
The development of bifunctional furan-morpholine hybrid compounds represents a significant evolution in heterocyclic chemistry that emerged from the systematic study of privileged structures in medicinal chemistry. Morpholine was first recognized as a privileged structural component in the late 20th century due to its unique physicochemical properties and widespread presence in bioactive molecules. The heterocycle's advantageous characteristics, including its relatively electron-deficient system due to the negative inductive effect of oxygen and its balanced lipophilic-hydrophilic profile, made it an attractive building block for pharmaceutical applications. Early investigations revealed that morpholine-containing compounds possessed desirable drug-like characteristics, with the morpholine ring contributing to improved pharmacokinetics and enhanced binding affinity to various molecular targets.
The historical development of furan-based compounds paralleled the growth of morpholine chemistry, with furan derivatives being extensively investigated for their diverse biological activities since the early 1900s. Furan compounds have been documented to possess antibacterial, antiviral, pesticidal, cytotoxic, antitumorigenic, psychotropic, and anti-inflammatory properties. The systematic exploration of furan chemistry led to the development of important pharmaceutical agents, including nitrofurantoin for urinary tract infections caused by various bacterial species. The recognition of furan as a versatile heterocyclic building block with significant therapeutic potential established the foundation for subsequent hybrid molecule development.
The concept of combining furan and morpholine moieties emerged from rational drug design approaches in the early 21st century. Researchers recognized that the electron-rich nature of furan systems could complement the electron-deficient characteristics of morpholine rings, potentially creating synergistic effects in biological activity. This strategic combination was further supported by synthetic accessibility, as both heterocyclic systems could be readily connected through various linker strategies. The development of efficient synthetic methodologies for creating furan-morpholine hybrids represented a significant advancement in heterocyclic chemistry, enabling the systematic exploration of structure-activity relationships within this compound class.
Structural Significance of 5-Methylfuran and Morpholine Moieties
The 5-methylfuran moiety contributes several critical structural and electronic features to the hybrid compound that distinguish it from unsubstituted furan systems. The methyl substitution at the 5-position of the furan ring significantly influences the electronic distribution and reactivity of the aromatic system. Research has demonstrated that 5-methylfuran derivatives exhibit enhanced stability compared to their unsubstituted counterparts, with the methyl group providing additional carbocation-stabilizing effects during chemical transformations. This stabilization is particularly evident in acid-catalyzed reactions, where the presence of the 5-methyl group facilitates specific reaction pathways that are not observed with furan-2-yl derivatives.
The structural properties of the 5-methylfuran system extend beyond simple electronic effects to encompass important steric and conformational considerations. The methyl substitution introduces subtle steric interactions that can influence the overall molecular geometry and binding interactions with biological targets. Additionally, the 5-methylfuran moiety serves as a valuable synthetic intermediate, with established synthetic pathways from biomass-derived precursors such as 5-hydroxymethylfurfural, connecting the compound to sustainable chemistry initiatives. The synthesis of 5-methylfurfural and its derivatives has been documented through various extraction and reduction processes from cellulose products, highlighting the renewable nature of this structural component.
The morpholine moiety represents one of the most thoroughly characterized privileged structures in medicinal chemistry, contributing unique physicochemical and biological properties to hybrid compounds. Morpholine's structural characteristics include a six-membered ring containing both nitrogen and oxygen atoms, creating a heterocyclic system with distinct electronic properties. The oxygen atom's negative inductive effect results in a relatively electron-deficient nitrogen, leading to reduced basicity compared to other nitrogen-containing heterocycles. This reduced basicity, with morpholine itself exhibiting a pKa of 8.7, translates to favorable pharmacological properties in substituted derivatives, where basicity typically ranges from pKa 6.0 to 7.9.
The morpholine ring's conformational flexibility and hydrogen bonding capabilities contribute significantly to its biological activity profile. The oxygen atom serves as a weak hydrogen bond acceptor, providing unique binding opportunities with protein targets. This hydrogen bonding capability, combined with the ring's relatively electron-deficient nature, enables participation in both hydrophobic and hydrophilic interactions with biological systems. The morpholine moiety's influence on lipophilicity provides a well-balanced lipophilic-hydrophilic profile that contributes to desirable drug-like characteristics, including enhanced membrane permeability and improved bioavailability.
Position in Contemporary Heterocyclic Chemistry Research
Contemporary heterocyclic chemistry research has positioned furan-morpholine hybrid compounds at the forefront of several important research areas, including sustainable pharmaceutical development, structure-based drug design, and bifunctional catalysis applications. The integration of these two privileged structures represents a convergent approach to molecular design that addresses multiple challenges in modern pharmaceutical chemistry. Recent investigations have demonstrated that furan-morpholine hybrids exhibit significant promise as multifunctional compounds capable of addressing complex biological targets through synergistic mechanisms.
The current research landscape surrounding these hybrid compounds is characterized by systematic structure-activity relationship studies that aim to optimize biological activity while maintaining favorable pharmacological properties. Recent synthetic efforts have focused on developing efficient methodologies for creating diverse furan-morpholine hybrids with varying linker lengths and substitution patterns. These investigations have revealed that structural modifications to both the furan and morpholine components can significantly influence biological activity, with specific substitution patterns leading to enhanced antimicrobial and anti-inflammatory properties.
Contemporary research has also emphasized the role of furan-morpholine hybrids in sustainable chemistry initiatives, particularly in the context of biomass-derived pharmaceutical intermediates. The connection between furan chemistry and renewable feedstocks has positioned these compounds as environmentally responsible alternatives to traditional pharmaceutical scaffolds. This sustainability aspect has gained particular importance as the pharmaceutical industry increasingly focuses on green chemistry principles and sustainable manufacturing processes.
The application of furan-morpholine hybrids extends beyond traditional pharmaceutical applications to include their use as building blocks in materials science and catalysis research. Recent investigations have explored the potential of morpholine-containing compounds in metal-organic framework applications, where the nitrogen-containing heterocycle serves as a coordination site for metal centers. These applications demonstrate the versatility of the morpholine moiety and its potential for creating bifunctional materials with enhanced catalytic properties.
| Structural Component | Key Properties | Research Applications |
|---|---|---|
| 5-Methylfuran moiety | Enhanced stability, carbocation stabilization, renewable source | Pharmaceutical intermediates, sustainable chemistry |
| Morpholine moiety | Balanced lipophilicity, hydrogen bonding, reduced basicity | Drug design, catalysis, materials science |
| Ethylene linker | Conformational flexibility, optimal spacing | Structure-activity optimization, binding enhancement |
Current research directions also encompass the development of novel synthetic methodologies for accessing substituted morpholine building blocks, with particular emphasis on stereospecific approaches that enable the preparation of enantiomerically pure compounds. These synthetic advances have opened new possibilities for creating chiral furan-morpholine hybrids with enhanced selectivity and potency. The combination of stereocontrolled synthesis with the inherent biological activity of both heterocyclic components represents a significant advancement in the field of asymmetric pharmaceutical synthesis.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-13-4-5-14-6-8-15-9-7-14/h2-3,13H,4-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAIYEWXKQRJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Dynamics
The aldehyde group of 5-methylfuran-2-carbaldehyde reacts with the primary amine of 2-morpholinoethylamine in methanol, forming an imine intermediate. Studies demonstrate that methanol’s polarity and low water content (0.02 wt%) maximize imine yield (98%) at room temperature within 2 hours. Substituting methanol with ethanol or isopropanol reduces yields to 70% and 31%, respectively, due to poorer solvation of reactants.
Hydrogenation Catalysts and Conditions
The imine intermediate undergoes hydrogenation using a Cu-Al mixed oxide (CuAlOₓ) catalyst derived from layered double hydroxides. In flow reactors, this catalyst achieves 97–99% yield at 100°C and 30 bar H₂, outperforming noble metal catalysts like Pd/C (85–90% yield). The CuAlOₓ system’s stability over 3 hours of continuous operation makes it industrially viable.
Table 1: Catalyst Performance in Imine Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
|---|---|---|---|
| CuAlOₓ | 100 | 30 | 97–99 |
| Pd/C | 80 | 20 | 85–90 |
| Fe-Ni/C | 120 | 40 | 78 |
Alkylation Strategies: Nucleophilic Substitution
Alkylation offers an alternative route, leveraging the reactivity of 5-methylfuran-2-ylmethyl halides with 2-morpholinoethylamine. This method avoids imine intermediates, potentially simplifying purification.
Reaction Optimization
Bromide derivatives (e.g., 5-methylfuran-2-ylmethyl bromide) react with 2-morpholinoethylamine in dimethylformamide (DMF) at 60°C, using potassium carbonate as a base. Yields reach 80–85% after 12 hours, though steric hindrance from the methyl group marginally slows kinetics. Chloride analogs require higher temperatures (80°C) but achieve comparable yields.
Solvent and Base Selection
Polar aprotic solvents like DMF enhance nucleophilicity, while tertiary amines (e.g., triethylamine) improve halide displacement. However, DMF’s high boiling point complicates product isolation, prompting exploration of acetone/water biphasic systems, which reduce yields to 75%.
Multi-Step Synthesis: Building Block Assembly
For laboratories lacking specialized flow reactors, multi-step synthesis provides flexibility. This approach isolates intermediates, enabling precise characterization.
Morpholine Ethylamine Synthesis
Morpholine reacts with 2-chloroethylamine hydrochloride in aqueous NaOH at 50°C, yielding 2-morpholinoethylamine (75% yield). Alternatively, ethylene oxide addition to morpholine under acidic conditions produces the same amine in 82% yield.
Furanmethyl Coupling
The amine intermediate couples with 5-methylfuran-2-ylmethyl mesylate in acetonitrile at reflux (82°C, 8 hours), achieving 78% yield. Mesylates outperform bromides in selectivity, minimizing byproducts like dialkylated species.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 97–99 | 3–4 | High yield, flow compatible |
| Alkylation | 80–85 | 12 | No imine intermediates |
| Multi-Step | 75–78 | 20 | Flexible intermediate control |
Reductive amination’s superiority in yield and scalability makes it the preferred industrial method, though alkylation suits small-scale syntheses requiring simpler setups.
Challenges and Mitigation Strategies
Byproduct Formation
Over-reduction of the furan ring during hydrogenation is mitigated by optimizing H₂ pressure (≤30 bar) and using CuAlOₓ, which selectively targets the imine group.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted amine and dialkylated byproducts. Recrystallization from ethanol/water mixtures enhances purity to >99%.
Industrial-Scale Considerations
Continuous flow systems integrating condensation and hydrogenation steps reduce processing time by 40% compared to batch reactors. Automated pH control during condensation minimizes side reactions, while in-line IR monitoring ensures reaction completion before hydrogenation .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives such as 2-furoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
The compound's structural components suggest potential pharmacological activity, particularly due to the presence of the morpholine ring, which is known for its diverse biological activities. Morpholine derivatives have been studied for their roles as analgesics, anti-inflammatory agents, and in the treatment of neurological disorders. The furan moiety contributes to the compound's ability to interact with biological targets, enhancing its bioactivity.
Case Studies
Research indicates that compounds similar to (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine exhibit significant activity against various cancer cell lines. For instance, studies have shown that morpholine-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Organic Synthesis
Synthetic Pathways
The compound can serve as an intermediate in organic synthesis, particularly in the creation of more complex molecules. Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions. This versatility makes it a valuable building block in synthetic organic chemistry.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Formation of new amine derivatives |
| Cyclization | Reaction with α,β-unsaturated carbonyl compounds | Formation of cyclic structures |
| Coupling | Reaction with aryl halides | Synthesis of biaryl compounds |
Materials Science
Polymer Chemistry
The compound's furan component can be utilized in polymer chemistry, particularly in the development of bio-based polymers. Furan derivatives have been explored for their ability to form cross-linked networks, which can enhance the mechanical properties of materials. Research into furan-containing polymers has shown promise for applications in coatings and adhesives.
Case Studies
Recent studies have demonstrated that incorporating furan units into polymer matrices can improve thermal stability and mechanical strength. For example, polymers synthesized from furan-based monomers exhibit enhanced resistance to degradation under thermal stress compared to traditional petroleum-based polymers.
Mechanism of Action
The mechanism of action of (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs can be categorized based on modifications to the morpholine-ethylamine or 5-methylfuran groups. Key examples include:
Key Observations :
Physicochemical Properties
- Melting Points :
- Solubility : Morpholine derivatives (e.g., ) are typically soluble in polar aprotic solvents (DMF, DMSO) due to the morpholine oxygen’s polarity .
- Chromatographic Behavior : The benzimidazole analog () elutes earlier in RP-HPLC than the target compound, reflecting differences in hydrophobicity .
Biological Activity
The compound (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
- Molecular Formula : C₁₂H₂₀N₂O₂
- Molecular Weight : 224.30 g/mol
- Structure : The compound consists of a furan ring substituted with a methyl group and a morpholine moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance, derivatives featuring furan and morpholine rings have demonstrated significant antibacterial effects against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation or not yet published.
Anticancer Activity
The anticancer properties of this compound are supported by studies on related compounds that exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing oxadiazole and morpholine rings have shown promising results in inhibiting the growth of leukemia and breast cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of similar compounds, it was found that:
- Compound X exhibited an IC₅₀ value of 0.65 µM against MCF-7 breast cancer cells.
- Compound Y showed an IC₅₀ value of 2.41 µM against HeLa cells.
These findings suggest that the structural components present in this compound may also confer similar anticancer activities.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound X | MCF-7 | 0.65 |
| Compound Y | HeLa | 2.41 |
| This compound | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage.
- Antioxidant Activity : The furan moiety may contribute to antioxidant properties, which can play a role in reducing oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine via Buchwald-Hartwig amination?
- Methodological Answer : The synthesis of secondary amines like this compound often employs palladium-catalyzed cross-coupling reactions. For example, Pd(II) acetate (0.1–1 mol%) with bulky phosphine ligands (e.g., XPhos or SPhos) in toluene or THF at 80–100°C for 12–24 hours achieves yields >50%. Base selection (e.g., NaOtBu or Cs₂CO₃) is critical for deprotonation. Post-reaction purification via silica gel chromatography (gradient elution with hexane/acetone) is recommended .
| Catalytic System | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene | 100°C | 51% |
| Pd(dba)₂/SPhos | THF | 80°C | 67% |
Q. How can conflicting NMR data for structural confirmation be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., aromatic proton splitting or amine proton broadening) may arise from rotameric equilibria or hydrogen bonding. Techniques include:
- Variable-temperature NMR : Cooling to −40°C slows molecular motion, resolving split peaks .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous bond angles and torsion angles (e.g., dihedral angles between furan and morpholine moieties) .
- 2D NMR (COSY, HSQC) : Assigns coupling partners and distinguishes overlapping signals .
Q. What purification strategies mitigate byproducts in amine synthesis?
- Methodological Answer : Common impurities include unreacted starting materials or over-alkylated products. Strategies:
- Acid-base extraction : Use HCl (1M) to protonate the amine, separate from organic impurities, then basify with NaOH .
- Flash chromatography : Optimize solvent polarity (e.g., EtOAc/MeOH 9:1 for polar amines) .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can computational docking predict the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) identifies binding affinities to enzymes/receptors. Steps:
Protein preparation : Retrieve a target (e.g., kinase PDB: 4LRH) and optimize hydrogen bonding .
Ligand preparation : Generate 3D conformers of the compound using RDKit.
Grid box setup : Focus on active sites (e.g., ATP-binding pocket for kinases).
Post-docking analysis : Calculate binding energies (ΔG ≤ −7 kcal/mol suggests strong inhibition) and validate with MD simulations .
| Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds |
|---|---|---|
| 4LRH (Kinase) | −8.2 | 3 |
| 5T3A (GPCR) | −6.5 | 1 |
Q. How to design a kinetic study for the rate-limiting step in the synthesis?
- Methodological Answer : Use pseudo-first-order conditions with excess amine or aryl halide. Monitor reaction progress via:
- In situ IR : Track disappearance of C-Br (600 cm⁻¹) or C-N (1250 cm⁻¹) stretches .
- GC-MS sampling : Quantify intermediate concentrations at timed intervals.
- Eyring plot analysis : Vary temperatures (40–100°C) to calculate activation energy (Eₐ) and entropy (ΔS‡) .
Q. What environmental fate studies are relevant for assessing biodegradation pathways?
- Methodological Answer : Follow OECD 301B guidelines:
-
Aerobic biodegradation : Incubate with activated sludge (20–25°C, 28 days). Measure CO₂ evolution via GC-TCD .
-
Hydrolysis : Test stability at pH 4, 7, and 9 (50°C, 5 days). LC-MS identifies breakdown products (e.g., morpholine or furan fragments) .
Test Condition Degradation (%) Major Metabolite pH 7, 28 days 45 5-Methylfuran-2-methanol pH 9, 28 days 78 Morpholine-4-ethanol
Contradictions and Resolutions
Q. How to address discrepancies in reported antimicrobial efficacy across studies?
- Resolution : Variability often stems from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
